molecular formula C16H16N4O2 B2357227 4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile CAS No. 2188318-87-6

4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile

Cat. No.: B2357227
CAS No.: 2188318-87-6
M. Wt: 296.33
InChI Key: FZANUICOGKPTSG-UHFFFAOYSA-N
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Description

4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile is a complex organic compound that features a pyrazole ring substituted with a 2-methylphenyl group, a morpholine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The morpholine ring can be introduced via nucleophilic substitution reactions. The carbonitrile group is often added through cyanation reactions using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]piperidine-3-carbonitrile
  • 4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-2-carbonitrile

Uniqueness

4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[1-(2-methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-12-4-2-3-5-15(12)20-10-13(9-18-20)16(21)19-6-7-22-11-14(19)8-17/h2-5,9-10,14H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZANUICOGKPTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCOCC3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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